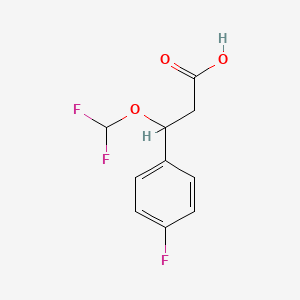![molecular formula C8H5F3N2O2S2 B12956333 Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-](/img/structure/B12956333.png)
Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfonyl)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. The presence of both a methylsulfonyl group and a trifluoromethyl group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with α-haloketones in the presence of a base to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes are often employed to enhance yield and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfonyl)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the thiazole ring or the pyridine ring, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced thiazole or pyridine derivatives, and various substituted thiazolo[4,5-b]pyridine compounds.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfonyl)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(Methylsulfonyl)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiazole and pyridine rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)thiazole: Lacks the methylsulfonyl group, resulting in different chemical properties.
6-(Trifluoromethyl)pyridine: Lacks the thiazole ring, leading to different reactivity and applications.
2-(Methylsulfonyl)thiazole: Lacks the trifluoromethyl group, affecting its biological activity and chemical stability.
Uniqueness
2-(Methylsulfonyl)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine is unique due to the combination of the methylsulfonyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H5F3N2O2S2 |
|---|---|
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
2-methylsulfonyl-6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C8H5F3N2O2S2/c1-17(14,15)7-13-6-5(16-7)2-4(3-12-6)8(9,10)11/h2-3H,1H3 |
InChI-Schlüssel |
STXYTNSELXYRKS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC2=C(S1)C=C(C=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



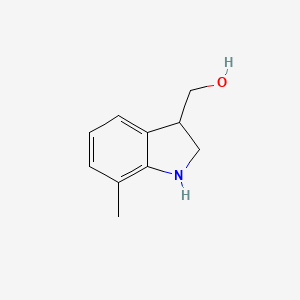
![tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B12956279.png)
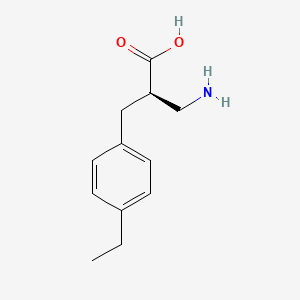
![4-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12956292.png)
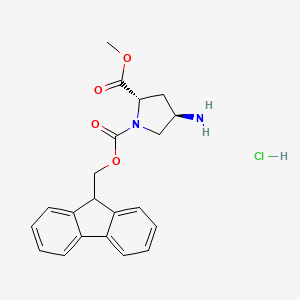
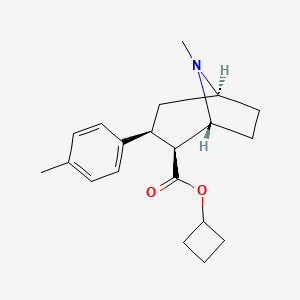
![5-Aminobenzo[d]thiazole-2-carboximidamide](/img/structure/B12956309.png)
![6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B12956321.png)

